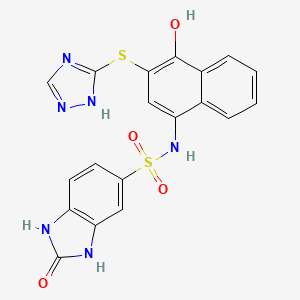

hsa62

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C19H14N6O4S2 |

|---|---|

Peso molecular |

454.5 g/mol |

Nombre IUPAC |

N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide |

InChI |

InChI=1S/C19H14N6O4S2/c26-17-12-4-2-1-3-11(12)14(8-16(17)30-19-20-9-21-24-19)25-31(28,29)10-5-6-13-15(7-10)23-18(27)22-13/h1-9,25-26H,(H,20,21,24)(H2,22,23,27) |

Clave InChI |

HIRCXSRPNGMCML-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(=CC(=C2O)SC3=NC=NN3)NS(=O)(=O)C4=CC5=C(C=C4)NC(=O)N5 |

Origen del producto |

United States |

Foundational & Exploratory

The Architect of Blood Plasma: A Technical Guide to Human Serum Albumin Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Human Serum Albumin (HSA), the most abundant protein in human plasma, is a cornerstone of physiological function and a critical factor in pharmacokinetics. Its remarkable ability to bind and transport a vast array of endogenous and exogenous substances makes it a subject of intense research in drug development and molecular medicine. This in-depth technical guide provides a comprehensive overview of the core structural and functional aspects of HSA, detailed experimental methodologies for its study, and visual representations of key biological pathways and workflows.

Core Structural and Functional Properties of Human Serum Albumin

Human Serum Albumin is a globular protein synthesized in the liver, comprising a single polypeptide chain of 585 amino acids with a molecular weight of approximately 66.5 kDa.[1][2] It is a non-glycosylated protein characterized by a high alpha-helical content and a distinct heart-shaped tertiary structure, organized into three homologous domains (I, II, and III). Each domain is further divided into two subdomains, A and B.[2][3] This intricate architecture creates a variety of binding pockets, enabling HSA's primary function as a transport protein.

Key Functions of Human Serum Albumin:

-

Oncotic Pressure Regulation: HSA is the principal contributor to plasma oncotic pressure, playing a crucial role in regulating the distribution of fluids between the intravascular and extravascular compartments.[3]

-

Ligand Transport: It serves as the primary carrier for a wide range of molecules, including fatty acids, hormones (e.g., thyroxine), bilirubin, and metal ions.[3][4]

-

Drug Binding and Pharmacokinetics: A vast number of therapeutic drugs bind to HSA, which significantly influences their distribution, metabolism, and elimination half-life. The extent of this binding directly impacts the concentration of free, pharmacologically active drug in the bloodstream.[5]

-

Antioxidant Activity: The single free cysteine residue (Cys34) and its ability to bind copper ions contribute to HSA's antioxidant properties, protecting against oxidative stress.

-

pH Buffering: With its numerous charged residues, HSA contributes to the buffering capacity of the blood.

Quantitative Properties of Human Serum Albumin

A summary of the key quantitative properties of HSA is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | ~66.5 kDa | [1] |

| Number of Amino Acids | 585 | [3] |

| Plasma Concentration | 35–50 g/L (0.53-0.75 mM) | [3] |

| Serum Half-life | Approximately 19-21 days | [1][3] |

| Isoelectric Point (pI) | ~5.3 | |

| Structure | ~67% α-helix, no β-sheet | [3] |

Table 1: Quantitative Properties of Human Serum Albumin. This table summarizes the key physicochemical and physiological properties of HSA.

Ligand Binding to Human Serum Albumin

The remarkable ligand-binding capacity of HSA is attributed to several specific and non-specific binding sites. The two most well-characterized drug-binding sites are Sudlow's Site I and Sudlow's Site II.

-

Sudlow's Site I (Warfarin/Azapropazone binding site): Located in subdomain IIA, this hydrophobic pocket primarily binds bulky heterocyclic anions.[5]

-

Sudlow's Site II (Ibuprofen/Diazepam binding site): Situated in subdomain IIIA, this site accommodates aromatic carboxylates and other anionic drugs.[5]

The binding of drugs to these sites is a critical consideration in drug development, as competition between different drugs for the same binding site can lead to significant drug-drug interactions. The binding affinities of various drugs to HSA are typically quantified by the association constant (Ka) or the dissociation constant (Kd). A selection of binding constants for common drugs is provided in Table 2.

| Drug | Binding Site | Dissociation Constant (Kd) (μM) | Reference(s) |

| Warfarin | Site I | 2 - 8 | |

| Ibuprofen | Site II | 0.1 - 10 | [1] |

| Diazepam | Site II | 2.5 - 7 | |

| Salicylic Acid | Site I & II | 100 - 500 | [1] |

| Digitoxin | Site I | 0.1 - 1 |

Table 2: Binding Affinities of Selected Drugs to Human Serum Albumin. This table provides a summary of the dissociation constants for several common drugs, highlighting their affinity for specific binding sites on HSA.

Experimental Protocols for Studying HSA Structure and Function

A variety of biophysical techniques are employed to elucidate the structure of HSA and characterize its interactions with ligands. Detailed methodologies for key experiments are provided below.

X-ray Crystallography of HSA-Ligand Complexes

X-ray crystallography provides high-resolution three-dimensional structures of HSA in its native form and in complex with various ligands, offering detailed insights into binding modes.

Methodology:

-

Protein Purification and Preparation:

-

Commercially available fatty-acid free HSA is typically used. The protein is dissolved in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.0) to a concentration of 90-100 mg/mL.[6][7]

-

The ligand of interest is dissolved in a compatible solvent (e.g., the same buffer or DMSO) to create a stock solution.

-

-

Co-crystallization:

-

The HSA solution is mixed with the ligand solution at a specific molar ratio (e.g., 1:5 HSA to ligand).[6]

-

Crystallization is typically performed using the hanging-drop or sitting-drop vapor diffusion method.[6] The protein-ligand mixture is mixed with a reservoir solution containing a precipitant (e.g., 20-30% (w/v) polyethylene glycol 3350, 0.1 M HEPES pH 7.5).[7]

-

Crystals are grown at a constant temperature (e.g., 20°C) over several days to weeks.

-

-

Data Collection and Structure Determination:

-

Crystals are cryo-protected (e.g., by soaking in a reservoir solution containing 20% glycerol) and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.[6]

-

The structure is solved by molecular replacement using a known HSA structure as a search model. The ligand is then manually fitted into the electron density map, and the entire structure is refined.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Binding Analysis

NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on binding sites, affinity, and conformational changes.

Methodology:

-

Sample Preparation:

-

Uniformly ¹⁵N-labeled HSA is often used to simplify the protein's NMR spectrum. The protein is expressed in E. coli grown in minimal media containing ¹⁵NH₄Cl as the sole nitrogen source.

-

The protein is purified and dissolved in an NMR buffer (e.g., 20 mM sodium phosphate, pH 7.4, 100 mM NaCl, in 90% H₂O/10% D₂O) to a concentration of 0.1-0.5 mM.[8]

-

The ligand is dissolved in the same buffer, and a stock solution is prepared.

-

-

Titration Experiment:

-

A series of 2D ¹H-¹⁵N HSQC spectra of the ¹⁵N-labeled HSA are recorded.

-

Small aliquots of the unlabeled ligand stock solution are incrementally added to the protein sample.

-

An HSQC spectrum is acquired after each addition.

-

-

Data Analysis:

-

Changes in the chemical shifts of specific amide cross-peaks in the HSQC spectra upon ligand addition indicate which amino acid residues are involved in or affected by the binding event.

-

The magnitude of the chemical shift perturbations can be plotted against the ligand concentration to determine the dissociation constant (Kd).[1]

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).

Methodology:

-

Sample Preparation:

-

HSA and the ligand are extensively dialyzed against the same buffer (e.g., 50 mM sodium phosphate, pH 7.4) to minimize buffer mismatch effects.

-

The concentrations of the protein and ligand solutions are accurately determined. Typically, the HSA concentration in the sample cell is in the range of 10-100 µM, and the ligand concentration in the syringe is 10-20 times higher.[9][10]

-

Both solutions are degassed immediately before the experiment to prevent bubble formation.

-

-

ITC Experiment:

-

The sample cell is filled with the HSA solution, and the injection syringe is filled with the ligand solution.

-

The experiment is performed at a constant temperature (e.g., 25°C).

-

A series of small injections (e.g., 2-10 µL) of the ligand are made into the protein solution.

-

The heat change associated with each injection is measured.

-

-

Data Analysis:

-

The heat per injection is plotted against the molar ratio of ligand to protein.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site or two-site binding model) to determine the thermodynamic parameters (Ka, ΔH, and n).[9]

-

Fluorescence Spectroscopy for Binding Affinity Determination

Fluorescence spectroscopy, particularly the quenching of HSA's intrinsic tryptophan fluorescence, is a widely used method to study ligand binding.

Methodology:

-

Sample Preparation:

-

A solution of HSA is prepared in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4) at a low concentration (e.g., 3 µM).[11]

-

A stock solution of the ligand (quencher) is prepared in the same buffer.

-

-

Fluorescence Titration:

-

The fluorescence emission spectrum of the HSA solution is recorded (excitation at ~295 nm to selectively excite tryptophan).[11]

-

Small aliquots of the ligand stock solution are incrementally added to the HSA solution.

-

The fluorescence spectrum is recorded after each addition.

-

-

Data Analysis:

-

The decrease in fluorescence intensity at the emission maximum (~340-350 nm) is measured as a function of the ligand concentration.

-

The data are analyzed using the Stern-Volmer equation to determine the quenching mechanism and binding constants.[4]

-

Key Signaling Pathways and Experimental Workflows

HSA-FcRn Signaling Pathway

The long half-life of HSA is primarily due to its interaction with the neonatal Fc receptor (FcRn). This pH-dependent recycling pathway salvages HSA from degradation.

Caption: HSA-FcRn Recycling Pathway.

Experimental Workflow for Characterizing Drug-HSA Interactions

A logical workflow is essential for the comprehensive characterization of a novel drug candidate's interaction with HSA.

Caption: Workflow for Drug-HSA Interaction Analysis.

Conclusion

Human Serum Albumin remains a protein of profound interest to researchers in both fundamental and applied sciences. Its intricate structure dictates its multifaceted functions, from maintaining physiological homeostasis to profoundly influencing the therapeutic efficacy of drugs. A thorough understanding of its structure, function, and ligand-binding properties, facilitated by the robust experimental methodologies outlined in this guide, is paramount for the successful design and development of novel therapeutics. The continued exploration of HSA's molecular intricacies will undoubtedly unlock new avenues for improving drug delivery and managing a wide range of diseases.

References

- 1. Analysis of competitive binding of ligands to human serum albumin using NMR relaxation measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1H-NMR study on the interactions of human serum albumin with free fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure analysis of human serum albumin complexed with sodium 4-phenylbutyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Analysis of Human Serum Albumin in Complex with the Fibrate Drug Gemfibrozil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. arpi.unipi.it [arpi.unipi.it]

- 9. m.youtube.com [m.youtube.com]

- 10. revroum.lew.ro [revroum.lew.ro]

- 11. researchgate.net [researchgate.net]

The Multifaceted Role of Human Serum Albumin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Human Serum Albumin (HSA), the most abundant protein in human plasma, is a cornerstone of physiological function and a molecule of immense interest in clinical and pharmaceutical research. This technical guide provides an in-depth exploration of the core roles of HSA, presenting quantitative data, detailed experimental protocols, and visual representations of its complex interactions and functions.

Core Physiological Functions of Human Serum Albumin

Human Serum Albumin is a versatile protein with a wide array of critical functions in the body. Synthesized in the liver, this 66.5 kDa globular protein, composed of 585 amino acids, plays a pivotal role in maintaining homeostasis.[1]

Regulation of Oncotic Pressure

One of the most well-understood functions of HSA is its role in maintaining plasma oncotic pressure, which is essential for regulating the distribution of fluids between the blood and extravascular tissues.[2][3] Albumin's high concentration and relatively low molecular weight make it the primary contributor to the colloid osmotic pressure of plasma.[4] This pressure counteracts the hydrostatic pressure that forces fluid out of the capillaries, thereby preventing edema and maintaining blood volume.[2][3]

Transport and Binding of Endogenous and Exogenous Ligands

HSA is the principal transport protein in the bloodstream, binding to a diverse range of molecules.[1] Its structure, featuring multiple binding sites within three homologous domains, allows it to reversibly bind and transport a wide variety of ligands.[5][6]

Endogenous Ligands:

-

Fatty Acids: HSA is the main carrier of non-esterified fatty acids in the plasma.[7]

-

Hormones: It transports several hormones, including thyroxine.

-

Bilirubin: HSA binds to bilirubin, a product of heme catabolism, facilitating its transport to the liver for excretion.[8]

-

Metal Ions: HSA is a major transporter of metal ions such as calcium, zinc, and copper.[9]

Exogenous Ligands:

-

Drugs: A vast number of therapeutic drugs bind to HSA, which significantly influences their pharmacokinetics, including their distribution, metabolism, and excretion.[10] The extent of drug binding to HSA affects the free, pharmacologically active concentration of the drug.[10]

Antioxidant Properties

HSA is a major contributor to the antioxidant capacity of plasma.[8][11] Its antioxidant functions are multifaceted and include:

-

Free Radical Scavenging: The single free thiol group of the Cysteine-34 residue is a potent scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[8][11]

-

Metal Sequestration: By binding to pro-oxidant metal ions like copper and iron, HSA prevents their participation in redox reactions that generate harmful free radicals.[7][9]

-

Binding of Oxidizable Molecules: HSA binds to and protects molecules like bilirubin from oxidation.[8]

Enzymatic and Pseudo-enzymatic Activities

While not its primary role, HSA exhibits several enzymatic and pseudo-enzymatic activities, including esterase-like activity, which allows it to hydrolyze certain esters. This has implications for the metabolism of some drugs and other ester-containing compounds.

Quantitative Data on Human Serum Albumin

For ease of comparison, the following tables summarize key quantitative data related to the physiological properties of Human Serum Albumin.

| Parameter | Value | Unit | References |

| Plasma Concentration | 35 - 50 | g/L | [1][12] |

| Molar Concentration | 0.53 - 0.75 | mM | [13] |

| Molecular Weight | ~66.5 | kDa | [1] |

| Serum Half-life | ~21 | days | [1] |

Table 1: General Properties of Human Serum Albumin in Plasma.

| Parameter | Value | Unit | References |

| Total Plasma Oncotic Pressure | ~28 | mmHg | [2][4] |

| Contribution of Albumin | ~22 (approx. 80%) | mmHg | [2][3] |

Table 2: Contribution of Human Serum Albumin to Plasma Oncotic Pressure.

| Ligand | Binding Site(s) | Binding Affinity Constant (Ka) | Unit | References |

| Palmitic Acid | Multiple | High | - | [14] |

| Oleic Acid | Multiple | High | - | [15] |

| Bilirubin | Site III | High | - | [8] |

| Thyroxine | Multiple | Moderate | - | |

| Warfarin | Sudlow Site I | 1.89 x 10^5 | M⁻¹ | [14] |

| Diazepam | Sudlow Site II | - | - | [16] |

| Ibuprofen | Sudlow Site II | - | - | [15] |

Table 3: Binding Affinities of Human Serum Albumin for Selected Ligands. Note: Binding affinities can vary depending on experimental conditions.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the functions of Human Serum Albumin.

Protocol for Determining Drug-HSA Binding by Fluorescence Quenching Spectroscopy

Objective: To determine the binding affinity and quenching mechanism of a drug to HSA by measuring the quenching of HSA's intrinsic tryptophan fluorescence.[17][18]

Materials:

-

Human Serum Albumin (fatty acid-free)

-

Drug of interest

-

Phosphate buffer (pH 7.4)

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of HSA (e.g., 10 µM) in phosphate buffer.

-

Prepare a stock solution of the drug in a suitable solvent (e.g., ethanol or DMSO) at a high concentration.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength of the spectrofluorometer to 295 nm to selectively excite the tryptophan residue of HSA.[19]

-

Record the emission spectrum from 300 to 450 nm.

-

Pipette a fixed volume of the HSA solution into a quartz cuvette.

-

Record the fluorescence spectrum of HSA alone (F₀).

-

Perform a titration by adding increasing concentrations of the drug to the HSA solution.

-

After each addition, mix gently and allow the solution to equilibrate for a few minutes before recording the fluorescence spectrum (F).

-

-

Data Analysis:

-

Correct the fluorescence intensity for the inner filter effect if necessary.

-

Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic).

-

For static quenching, calculate the binding constant (Ka) and the number of binding sites (n) using the modified Stern-Volmer equation or by plotting log[(F₀-F)/F] versus log[Drug].

-

Protocol for ABTS Radical Scavenging Assay for Protein Antioxidant Activity

Objective: To quantify the antioxidant capacity of HSA by measuring its ability to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.[20][21]

Materials:

-

Human Serum Albumin

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Spectrophotometer

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•⁺) Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.[22]

-

-

Assay Procedure:

-

Dilute the ABTS•⁺ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[20]

-

Prepare different concentrations of the HSA solution in PBS.

-

Add a small volume of the HSA solution to a larger volume of the diluted ABTS•⁺ solution.

-

Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).[20]

-

Measure the absorbance of the solution at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of ABTS•⁺ scavenging activity for each HSA concentration using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•⁺ solution without HSA and A_sample is the absorbance with HSA.

-

The results can be expressed as the concentration of HSA required for 50% scavenging (IC₅₀).

-

Protocol for Studying Endothelial Cell Barrier Function using Transwell Assays with Albumin Treatment

Objective: To assess the effect of HSA on the integrity and permeability of an endothelial cell monolayer in vitro.[23][24]

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Transwell inserts (e.g., 0.4 µm pore size)

-

Human Serum Albumin

-

FITC-dextran (fluorescent tracer)

-

Transendothelial Electrical Resistance (TEER) measurement system

-

Fluorometer

Procedure:

-

Cell Culture:

-

Seed HUVECs onto the Transwell inserts and culture until a confluent monolayer is formed.

-

-

Treatment:

-

Replace the medium in the apical (upper) and basolateral (lower) chambers with fresh medium containing different concentrations of HSA.

-

-

Measurement of Transendothelial Electrical Resistance (TEER):

-

Measure the TEER across the endothelial monolayer at different time points after HSA treatment. An increase in TEER indicates enhanced barrier integrity.[24]

-

-

Permeability Assay:

-

Add FITC-dextran to the apical chamber.

-

At various time points, collect samples from the basolateral chamber.

-

Measure the fluorescence of the samples using a fluorometer to determine the amount of FITC-dextran that has passed through the monolayer. A decrease in fluorescence indicates reduced permeability.

-

-

Data Analysis:

-

Plot the TEER values and the cumulative amount of FITC-dextran in the basolateral chamber over time for each HSA concentration.

-

Compare the results of HSA-treated groups to the control group (no HSA) to determine the effect of albumin on endothelial barrier function.

-

Mandatory Visualizations

Signaling and Interaction Diagrams

The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows related to Human Serum Albumin.

Caption: Antioxidant mechanisms of Human Serum Albumin.

Caption: Experimental workflow for ligand binding analysis.

Caption: HSA-mediated drug delivery pathway.

This technical guide provides a comprehensive overview of the pivotal roles of Human Serum Albumin in the body, supported by quantitative data and detailed experimental protocols. The multifaceted nature of HSA continues to make it a subject of intense research, with significant implications for drug development and clinical medicine.

References

- 1. Human serum albumin - Wikipedia [en.wikipedia.org]

- 2. Oncotic pressure - Wikipedia [en.wikipedia.org]

- 3. standardofcare.com [standardofcare.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Structural and Biochemical Features of Human Serum Albumin Essential for Eukaryotic Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. mdpi.com [mdpi.com]

- 10. Reversible and covalent binding of drugs to human serum albumin: methodological approaches and physiological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Albumin: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 13. derangedphysiology.com [derangedphysiology.com]

- 14. Influence of fatty acids on the binding of warfarin and phenprocoumon to human serum albumin with relation to anticoagulant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Interactive multiple binding of oleic acid, warfarin and ibuprofen with human serum albumin revealed by thermal and fluorescence studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. High-affinity binding of warfarin, salicylate and diazepam to natural mutants of human serum albumin modified in the C-terminal end - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 23. researchgate.net [researchgate.net]

- 24. An Experimental Workflow for Studying Barrier Integrity, Permeability, and Tight Junction Composition and Localization in a Single Endothelial Cell Monolayer: Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]

hsa62 protein structure and domains

Initial searches and subsequent investigations have failed to identify a protein with the designation "hsa62" in publicly available scientific literature and major protein databases.

Extensive searches were conducted using the following queries:

-

"this compound protein structure"

-

"this compound protein domains"

-

"this compound function"

-

"this compound signaling pathway"

-

"this compound experimental protocols"

-

"this compound crystallography"

-

"this compound NMR spectroscopy"

-

"this compound protein alias"

-

"this compound alternative names"

These searches did not yield any relevant results for a specific protein. Further inquiries into prominent protein databases such as UniProt and the National Center for Biotechnology Information (NCBI) also returned no matches for "this compound."

This lack of identification suggests that "this compound" may be:

-

A typographical error.

-

An internal or non-standard designation for a protein.

-

A very recently discovered protein for which information is not yet publicly accessible.

Without a verifiable protein target, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and diagrams of signaling pathways.

We recommend verifying the protein identifier and providing an alternative name or accession number (e.g., a UniProt or NCBI reference number) to enable a comprehensive and accurate response.

A Technical Guide to the Mechanism of Action of Human Serum Albumin

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to Human Serum Albumin (HSA)

Human Serum Albumin (HSA) is the most abundant protein in human blood plasma, constituting approximately half of the total serum protein content at concentrations of 35-50 g/L.[1][2] Synthesized in the liver, HSA is a single, non-glycosylated polypeptide chain of 585 amino acids with a molecular weight of about 66.5 kDa.[1][3] Its structure is a heart-shaped α-helical protein organized into three homologous domains (I, II, and III), each divided into two subdomains (A and B).[4][5] This intricate structure endows HSA with remarkable versatility, enabling it to perform a multitude of physiological and pharmacological functions. Its primary roles include the regulation of colloid osmotic pressure, transport of a wide array of endogenous and exogenous substances, antioxidant activity, and enzymatic functions.[2][6] For drug development professionals, understanding the multifaceted mechanisms of HSA is critical, as its binding properties profoundly influence the pharmacokinetics and pharmacodynamics of therapeutic agents.[7]

Core Mechanisms of Action

Ligand Binding and Transport

The most recognized function of HSA is its capacity to bind and transport a diverse range of ligands.[2][8] This binding is reversible and primarily occurs within specific hydrophobic cavities on the protein.[9]

Principal Drug Binding Sites:

-

Sudlow's Site I: Located in subdomain IIA, this site is a large hydrophobic pocket that preferentially binds bulky, heterocyclic anionic compounds.[4][9][10] Warfarin is a classic marker ligand for this site.

-

Sudlow's Site II: Situated in subdomain IIIA, this site typically binds aromatic carboxylic acids and benzodiazepines.[4][9][10] Ibuprofen and diazepam are common ligands for Site II.

In addition to these two primary sites, HSA possesses multiple other binding locations, including at least seven distinct sites for long-chain fatty acids, which can allosterically modulate the binding of other drugs.[5][11]

Quantitative Data on Drug-HSA Binding:

The affinity of a drug for HSA is quantified by the association constant (Ka) or dissociation constant (Kd). High Ka values indicate strong binding.

| Drug / Ligand | Primary Binding Site | Association Constant (Ka) [M-1] | Reference Method |

| Warfarin | Sudlow's Site I | ~5 x 105 | Equilibrium Dialysis |

| Phenylbutazone | Sudlow's Site I | 1.4 x 105 to 1.5 x 106 | Equilibrium Dialysis[12] |

| Tolbutamide | Sudlow's Site I | 8.2 x 104 | Frontal Analysis[12] |

| Ibuprofen | Sudlow's Site II | 2 x 105 to 3.5 x 106 | Equilibrium Dialysis[12] |

| Diazepam | Sudlow's Site II | ~3 x 105 | Various |

| Furosemide | Sudlow's Site I | 1.1 x 105 | Frontal Analysis[12] |

| Flavone | Subdomain IIA | 0.78 x 105 | Fluorescence[4] |

| 7-Hydroxyflavone | Subdomain IIA | 7.91 x 105 | Fluorescence[4][13] |

| Coumarin | Subdomain IIA | 0.24 x 105 | Fluorescence[13] |

Note: Binding constants can vary based on experimental conditions (pH, temperature, buffer).

Antioxidant Functions

HSA is the principal extracellular antioxidant, primarily due to the free thiol group of its single un-paired cysteine residue at position 34 (Cys34).[14][15] This Cys34 residue accounts for ~80% of the free thiols in plasma and acts as a potent scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as H₂O₂, ONOO⁻, and HOCl.[14][16][17]

The mechanism involves the oxidation of the Cys34 thiol (HSA-SH) to sulfenic acid (HSA-SOH).[14][16] To prevent irreversible oxidation, HSA-SOH readily reacts with low-molecular-weight thiols like cysteine to form a reversible mixed disulfide (e.g., HSA-S-S-Cys), also known as the cysteinylated form.[18] This oxidized form can be regenerated back to its active reduced state by agents like N-acetyl-cysteine (NAC), which restores HSA's antioxidant capacity.[18]

Enzymatic and Pseudo-enzymatic Activities

HSA exhibits esterase-like activity, capable of hydrolyzing compounds like p-nitrophenyl acetate and aspirin.[19][20] This enzymatic function is closely linked to its drug-binding sites.[19] Key residues implicated in this activity include Tyr-411 (near Sudlow's Site I) and Lys-199 (in Sudlow's Site I).[19] The presence of drugs that bind to these sites can inhibit HSA's enzymatic activity, a principle that can be used to classify drugs by their binding location.[19] Beyond its esterase function, HSA has been reported to possess other pseudo-enzymatic capabilities, including enolase, glucuronidase, and peroxidase-like activities.[20]

Role in Pharmacokinetics and Drug Delivery

HSA's binding properties are a cornerstone of pharmacokinetics. By binding to drugs, HSA acts as a circulating reservoir, which:

-

Increases Drug Solubility: Enhances the solubility of poorly soluble, lipophilic drugs in the aqueous environment of plasma.[6]

-

Prolongs Half-Life: Protects drugs from rapid metabolism in the liver and excretion by the kidneys, thereby extending their circulation time.[1][4]

-

Modulates Free Drug Concentration: Only the unbound (free) fraction of a drug is pharmacologically active and able to diffuse into tissues.[6][7] HSA binding controls this free fraction, influencing the drug's efficacy and potential for toxicity.

This "carrier" function is actively exploited in drug delivery.[9] Drugs can be non-covalently bound or covalently conjugated to HSA (often at the Cys34 residue) to improve their pharmacokinetic profiles.[9][10] Furthermore, many tumors overexpress the gp60 receptor (albondin), which binds and internalizes albumin. This phenomenon, combined with the Enhanced Permeability and Retention (EPR) effect, allows HSA-drug conjugates to accumulate preferentially in tumor tissues.[21]

Experimental Protocols for Studying HSA Interactions

Several biophysical techniques are employed to characterize the binding of ligands to HSA.

Fluorescence Quenching Spectroscopy

This is a widely used method to determine binding affinity by monitoring the intrinsic fluorescence of HSA's single tryptophan residue (Trp-214), located in Sudlow's Site I.[4][13]

Detailed Protocol:

-

Preparation: Prepare a stock solution of HSA (e.g., 10 µM) in a suitable buffer (e.g., Tris-HCl, pH 7.4). Prepare a stock solution of the ligand (quencher) in an appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is minimal (<1%).

-

Titration: Maintain a constant concentration of HSA in a quartz cuvette. Add successive, small aliquots of the ligand stock solution to the HSA solution, allowing the system to equilibrate after each addition.

-

Measurement: After each addition, record the fluorescence emission spectrum (e.g., 300-500 nm) using an excitation wavelength of ~295 nm (to selectively excite tryptophan).[22]

-

Data Analysis: Correct the fluorescence intensity for the dilution effect. Analyze the quenching data using the Stern-Volmer equation: F₀/F = 1 + Ksv[Q] = 1 + Kqτ₀[Q], where F₀ and F are the fluorescence intensities in the absence and presence of the quencher [Q], respectively. A plot of F₀/F versus [Q] yields the Stern-Volmer quenching constant (Ksv). For static quenching, the binding constant (Ka) can be calculated from the intercept of a modified Stern-Volmer plot.[23][24]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[25]

Detailed Protocol:

-

Preparation: Prepare and thoroughly degas solutions of HSA and the ligand in the same buffer to avoid artifacts from buffer mismatch. The concentration of the ligand in the syringe is typically 10-20 times that of the protein in the sample cell.

-

Instrument Setup: Load the HSA solution into the sample cell and the ligand solution into the injection syringe of the calorimeter. Allow the system to thermally equilibrate at the desired temperature (e.g., 25°C or 37°C).[26]

-

Titration: Perform a series of small, precise injections of the ligand into the sample cell. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of interaction.[27]

-

Data Analysis: Integrate the heat flow peaks for each injection to generate a binding isotherm (heat per injection vs. molar ratio of ligand to protein). Fit this isotherm to a suitable binding model (e.g., one-site or two-site) to directly determine the binding constant (Ka or Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).[27] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

References

- 1. Human serum albumin - Wikipedia [en.wikipedia.org]

- 2. Structural and Biochemical Features of Human Serum Albumin Essential for Eukaryotic Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serum Albumin Binding and Esterase Activity: Mechanistic Interactions with Organophosphates [mdpi.com]

- 4. Using Human Serum Albumin Binding Affinities as a Proactive Strategy to Affect the Pharmacodynamics and Pharmacokinetics of Preclinical Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Review: Modifications of Human Serum Albumin and Their Binding Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cusabio.com [cusabio.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Structure and ligand binding properties of human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. itmedicalteam.pl [itmedicalteam.pl]

- 10. Human Serum Albumin Based Nanodrug Delivery Systems: Recent Advances and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Rapid analysis of the interactions between drugs and human serum albumin (HSA) using high-performance affinity chromatography (HPAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. d-nb.info [d-nb.info]

- 15. The Burden of Impaired Serum Albumin Antioxidant Properties and Glyco-Oxidation in Coronary Heart Disease Patients with and without Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cys34 Adducts of Reactive Oxygen Species in Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Enzymatic Activity and Drug Binding Activity of Human Serum Albumin [jstage.jst.go.jp]

- 20. Serum Albumin: A Multifaced Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Human Serum Albumin Nanoparticles for Use in Cancer Drug Delivery: Process Optimization and In Vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Research on the Interaction Mechanism and Structural Changes in Human Serum Albumin with Hispidin Using Spectroscopy and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Fluorescence quenching of human serum albumin by xanthines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. en.bio-protocol.org [en.bio-protocol.org]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Human Serum Albumin Ligand Binding Sites

For Researchers, Scientists, and Drug Development Professionals

Human Serum Albumin (HSA), the most abundant protein in blood plasma, plays a critical role in the transport and disposition of a wide array of endogenous and exogenous substances, including hormones, fatty acids, and numerous drugs.[1][2][3] Its remarkable ligand-binding capacity significantly influences the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[2][4] Understanding the intricacies of ligand interactions with HSA is therefore paramount in the fields of pharmacology, clinical biochemistry, and drug discovery.

This guide provides a comprehensive overview of the primary ligand-binding sites on HSA, quantitative binding data for various ligands, and detailed methodologies for the experimental techniques used to characterize these interactions.

Core Concepts: HSA Structure and Ligand Binding Sites

HSA is a globular protein composed of a single polypeptide chain of 585 amino acids, organized into three homologous domains (I, II, and III).[5][6] Each domain is further divided into two subdomains, A and B.[5] The principal regions for drug binding are located in hydrophobic cavities within subdomains IIA and IIIA, famously known as Sudlow's Site I and Sudlow's Site II, respectively.[5][7]

-

Sudlow's Site I (Subdomain IIA): Often referred to as the warfarin-binding site, this pocket is a large, flexible hydrophobic cavity. It preferentially binds bulky, heterocyclic anionic compounds.[5][7][8] The lone tryptophan residue of HSA, Trp-214, is located within this site, making it a valuable intrinsic fluorescent probe for binding studies.[9]

-

Sudlow's Site II (Subdomain IIIA): Also known as the diazepam or ibuprofen-binding site, this region is smaller and more rigid than Site I. It typically accommodates aromatic carboxylates and non-steroidal anti-inflammatory drugs (NSAIDs).[5][8]

-

Other Binding Sites: Beyond the two primary drug-binding sites, HSA possesses multiple binding locations for a variety of other ligands. Notably, there are seven identified binding sites for long-chain fatty acids, which can allosterically modulate the binding of other ligands.[2][5] Additional sites exist for endogenous molecules like bilirubin and metal ions such as copper and nickel.[6]

A diagram illustrating the domain structure of HSA and the location of its primary binding sites is provided below.

Caption: Logical Diagram of HSA Domain Structure and Binding Sites

Quantitative Ligand Binding Data

The affinity of a ligand for HSA is a critical parameter in drug development. High-affinity binding can prolong a drug's half-life, while weak binding may lead to rapid clearance. The following tables summarize the association constants (Ka) for various ligands with HSA, categorized by their primary binding site. This data has been compiled from studies utilizing fluorescence spectroscopy.

Table 1: Binding Affinities of Ligands to Sudlow's Site I (Subdomain IIA)

| Ligand | Association Constant (Ka) M⁻¹ | Reference |

| Flavone | 7.80 x 10⁴ | [10][11] |

| 6-bromoflavone | 1.83 x 10⁵ | [10][11] |

| 6-aminoflavone | 3.39 x 10⁴ | [10][11] |

| 6-methylflavone | 2.28 x 10⁵ | [10][11] |

Table 2: Binding Affinities of Ligands to Sudlow's Site II (Subdomain IIIA)

| Ligand | Association Constant (Ka) M⁻¹ | Reference |

| Coumarin | 2.41 x 10⁴ | [10][11] |

| 3-hydroxycoumarin | 9.64 x 10⁴ | [10] |

| 3-aminocoumarin | 7.23 x 10⁵ | [10] |

| 3-carboxycoumarin | 9.64 x 10⁴ | [10] |

Table 3: Binding Affinities of Other Ligands

| Ligand | Association Constant (Ka) M⁻¹ | Reference |

| Diphenyl ether | 1.70 x 10⁵ | [10] |

| 4,4'-dibromodiphenyl ether | 1.51 x 10⁶ | [10] |

| 4-phenoxyphenol | 3.03 x 10⁵ | [10] |

Experimental Protocols for Ligand-HSA Interaction Studies

A variety of biophysical techniques are employed to characterize the binding of ligands to HSA. Each method provides unique insights into the binding affinity, stoichiometry, thermodynamics, and conformational changes associated with the interaction.

Fluorescence quenching is a widely used method to study ligand binding to HSA, primarily by monitoring the intrinsic fluorescence of the Trp-214 residue in Sudlow's Site I.[9][12]

Protocol for Fluorescence Quenching Titration:

-

Preparation of Solutions:

-

Prepare a stock solution of HSA (e.g., 1x10⁻⁵ M) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a stock solution of the ligand in the same buffer. If the ligand has poor aqueous solubility, a small amount of a co-solvent like DMSO or ethanol may be used, ensuring the final concentration does not affect the protein structure.

-

-

Instrumentation Setup:

-

Use a spectrofluorometer with a thermostatically controlled cuvette holder.

-

Set the excitation wavelength to 280 nm or 295 nm to selectively excite tryptophan residues.

-

Record the emission spectra, typically in the range of 300-450 nm.

-

-

Titration:

-

Place a known volume of the HSA solution into a quartz cuvette.

-

Record the initial fluorescence spectrum of HSA alone.

-

Add small aliquots of the ligand stock solution to the HSA solution, ensuring thorough mixing after each addition.

-

After a brief incubation period to allow for equilibration, record the fluorescence spectrum.

-

Continue this process until no further significant change in fluorescence is observed.

-

-

Data Analysis:

-

Correct the fluorescence intensity for the inner filter effect if necessary.

-

Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic).[9]

-

For static quenching, the binding constant (Ka) and the number of binding sites (n) can be calculated using the modified Stern-Volmer equation (double logarithm plot).[9][13]

-

The workflow for a typical fluorescence quenching experiment is depicted below.

Caption: Workflow for Fluorescence Quenching Experiment

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[14]

Protocol for ITC:

-

Sample Preparation:

-

Prepare solutions of HSA and the ligand in the same buffer batch to minimize heat of dilution effects.

-

Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter cell.

-

-

Instrumentation Setup:

-

Set the experimental temperature (e.g., 25°C or 37°C).

-

Load the HSA solution into the sample cell and the ligand solution into the injection syringe.

-

-

Titration:

-

Perform a series of small, sequential injections of the ligand solution into the HSA solution.

-

The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells.

-

-

Data Analysis:

-

Integrate the heat change peaks for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site or two-site model) to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH).[15][16] The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.

-

CD spectroscopy is used to assess changes in the secondary structure of HSA upon ligand binding.[17][18]

Protocol for CD Spectroscopy:

-

Sample Preparation:

-

Prepare solutions of HSA and HSA-ligand complexes at various molar ratios in a suitable buffer (e.g., phosphate buffer).[19]

-

-

Instrumentation Setup:

-

Use a CD spectropolarimeter.

-

Scan the samples in the far-UV region (typically 190-250 nm) to monitor secondary structure.[20]

-

-

Data Acquisition and Analysis:

-

Record the CD spectra for HSA alone and in the presence of the ligand.

-

The CD spectrum of HSA is characterized by two negative minima at approximately 208 and 222 nm, which are indicative of its high α-helical content.[20]

-

Analyze any changes in the position and intensity of these bands to determine the percentage of α-helix, β-sheet, and random coil structures, and thus infer any conformational changes in the protein.[21]

-

X-ray crystallography provides high-resolution, three-dimensional structural information about the HSA-ligand complex, revealing the precise binding mode and atomic interactions.[22]

Protocol for X-ray Crystallography of HSA-Ligand Complexes:

-

Complex Formation and Crystallization:

-

Prepare a solution of the HSA-ligand complex.

-

Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-diffracting crystals. This can be achieved through methods like co-crystallization or by soaking pre-formed HSA crystals in a ligand-containing solution.[23]

-

-

Data Collection:

-

Structure Determination and Refinement:

-

The diffraction data is processed to generate an electron density map.

-

The structure of the HSA-ligand complex is solved using molecular replacement, using a known HSA structure as a model.[25]

-

The atomic model is built into the electron density map and refined to yield the final three-dimensional structure.[24][25]

-

Molecular docking is a computational method used to predict the preferred binding mode and affinity of a ligand to a protein of known three-dimensional structure.[4][26]

Protocol for Molecular Docking:

-

Preparation of Protein and Ligand Structures:

-

Docking Simulation:

-

Define the binding site (e.g., Sudlow's Site I or II) on the HSA structure as a grid box.

-

Use a docking program (e.g., AutoDock Vina) to systematically sample different conformations and orientations of the ligand within the defined binding site.[4]

-

-

Analysis of Results:

-

The docking program scores the different poses based on a scoring function that estimates the binding free energy.[4]

-

The pose with the lowest binding energy is predicted as the most favorable binding mode.

-

Analyze the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein residues.

-

A general workflow for selecting an appropriate binding assay is presented below.

Caption: Decision Tree for Selecting a Binding Assay

This guide provides a foundational understanding of the critical aspects of human serum albumin ligand binding. The presented data and protocols serve as a valuable resource for researchers engaged in drug discovery and development, facilitating a more informed approach to characterizing and optimizing the pharmacokinetic profiles of new chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. Unraveling the versatility of human serum albumin – A comprehensive review of its biological significance and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Computational Modeling of the Interactions of Drugs with Human Serum Albumin (HSA) [scielo.org.mx]

- 5. Review: Modifications of Human Serum Albumin and Their Binding Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure and ligand binding properties of human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Using Human Serum Albumin Binding Affinities as a Proactive Strategy to Affect the Pharmacodynamics and Pharmacokinetics of Preclinical Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Binding Studies of AICAR and Human Serum Albumin by Spectroscopic, Theoretical, and Computational Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Experimental approaches to evaluate the thermodynamics of protein-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Conformational study of human serum albumin in pre-denaturation temperatures by differential scanning calorimetry, circular dichroism and UV spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Oxidative stress induced conformational changes of human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Conformational study of human serum albumin in pre-denaturation temperatures by differential scanning calorimetry, circular dichroism and UV spectroscopy - Repository of Research and Investigative Information [eprints.medilam.ac.ir]

- 20. researchgate.net [researchgate.net]

- 21. Bovine and Human Serum Albumin Interactions with 3-Carboxyphenoxathiin Studied by Fluorescence and Circular Dichroism Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. drughunter.com [drughunter.com]

- 23. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 24. Crystal structure analysis of human serum albumin complexed with sodium 4-phenylbutyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Structural Analysis of Human Serum Albumin in Complex with the Fibrate Drug Gemfibrozil - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Molecular Docking approach on the effect of Site- Selective and Site-Specific Drugs on the Molecular Interactions of Human Serum Albumin (HSA) -Acridinedione dye complex - Arabian Journal of Chemistry [arabjchem.org]

A Technical Guide to the Discovery and History of Human Serum Albumin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, isolation, and historical significance of human serum albumin (HSA). We delve into the pivotal experiments that defined its biochemical properties and established its clinical utility, offering detailed methodologies and quantitative data for the discerning researcher.

Introduction: The Quintessential Plasma Protein

Human serum albumin (HSA) is the most abundant protein in human blood plasma, typically constituting about half of all serum proteins.[1] Synthesized in the liver, this highly soluble, monomeric globular protein plays a series of indispensable physiological roles.[1] Its primary functions include the regulation of colloidal osmotic pressure (oncotic pressure), which is crucial for maintaining the proper distribution of fluids between blood vessels and tissues, and the transport of a wide array of endogenous and exogenous substances.[2][3] These substances include hormones, fatty acids, bilirubin, metal ions, and numerous drugs.[4] The long and storied history of HSA research, from its initial identification to its large-scale production, is a landmark in protein chemistry and translational medicine.

Early Discoveries and the Dawn of Plasma Fractionation

While the presence of albuminous substances in blood and urine was noted by physicians for centuries, the modern era of HSA research began in the early 20th century with the advancement of protein chemistry. The critical impetus for its isolation and purification on a large scale was the onset of World War II. The U.S. military, anticipating massive casualties, sought a stable, portable blood derivative to treat shock and severe burns on the battlefield.[5][6] This urgent need set the stage for one of the most significant achievements in medical science.

In 1940, the U.S. government commissioned Edwin J. Cohn, a brilliant protein chemist at Harvard Medical School, to lead this effort.[5][7] Cohn and his distinguished team embarked on a project that would not only save countless lives but also lay the foundation for the entire plasma fractionation industry.[8][9]

The Cohn Process: A Landmark in Protein Chemistry

The primary challenge was to separate albumin from the myriad of other proteins in human plasma in a gentle manner that preserved its biological activity.[10] The culmination of Cohn's wartime effort was the development of the Cohn process , also known as cold ethanol fractionation.[11] This robust method, first developed around 1946, exploits the differential solubility of plasma proteins by precisely manipulating five key variables: ethanol concentration, pH, temperature, ionic strength, and protein concentration.[10][12][13]

The process involves a series of sequential precipitation steps. By gradually increasing the ethanol concentration while lowering the temperature and adjusting the pH, different protein groups are selectively precipitated and removed.[10] Albumin, having the highest solubility and lowest isoelectric point of the major plasma proteins, remains in the supernatant until the final stages, allowing for its effective isolation.[10]

The first pure human albumin was prepared in Cohn's lab by the summer of 1941.[14] Following the attack on Pearl Harbor on December 7, 1941, the entire stockpile was flown to Honolulu to treat naval personnel suffering from severe burns, where it proved to be life-saving.[6][14] This marked the first major clinical use of purified HSA. The process was rapidly scaled up for industrial production, and by the end of the war, millions of units of albumin had been used to treat wounded soldiers.[5]

// Nodes plasma [label="Cryo-poor Plasma", fillcolor="#FFFFFF", fontcolor="#202124"]; frac1 [label="Fraction I\n(Fibrinogen)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; super1 [label="Supernatant I", fillcolor="#FFFFFF", fontcolor="#202124"]; frac23 [label="Fraction II+III\n(Gamma Globulins)", fillcolor="#FBBC05", fontcolor="#202124"]; super23 [label="Supernatant II+III", fillcolor="#FFFFFF", fontcolor="#202124"]; frac4 [label="Fraction IV\n(Alpha/Beta Globulins)", fillcolor="#34A853", fontcolor="#FFFFFF"]; super4 [label="Supernatant IV", fillcolor="#FFFFFF", fontcolor="#202124"]; frac5 [label="Fraction V\n(Albumin)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; super5 [label="Final Supernatant\n(Waste)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Invisible nodes for layout p1 [shape=point, width=0.01, height=0.01]; p2 [shape=point, width=0.01, height=0.01]; p3 [shape=point, width=0.01, height=0.01]; p4 [shape=point, width=0.01, height=0.01];

// Edges plasma -> p1 [arrowhead=none]; p1 -> frac1 [dir=back]; p1 -> super1;

super1 -> p2 [arrowhead=none]; p2 -> frac23 [dir=back]; p2 -> super23;

super23 -> p3 [arrowhead=none]; p3 -> frac4 [dir=back]; p3 -> super23;

super23 -> p4 [arrowhead=none]; p4 -> frac5 [dir=back]; p4 -> super5;

// Edge Labels edge [style=dashed, arrowhead=none, fontcolor="#202124"]; p1 -> p1 [label=" Step 1:\n ~8% EtOH, pH 7.2, -3°C ", headport=s, tailport=n]; p2 -> p2 [label=" Step 2:\n ~25% EtOH, pH 6.9, -5°C ", headport=s, tailport=n]; p3 -> p3 [label=" Step 3:\n ~18% EtOH, pH 5.2, -5°C ", headport=s, tailport=n]; p4 -> p4 [label=" Step 4:\n ~40% EtOH, pH 4.8, -5°C ", headport=s, tailport=n]; } END_DOT Caption: Workflow of the Cohn Cold Ethanol Fractionation Process.

Modern Purification and Characterization

While the Cohn process remains a backbone of the industry, particularly for albumin extraction, subsequent decades saw the development of new and complementary techniques.[15][16]

-

Chromatographic Methods: Emerging in the early 1980s, liquid chromatography offered a higher degree of purity.[11] Techniques such as ion-exchange and affinity chromatography are now widely used, often in combination with ethanol fractionation, to purify not only albumin but also other valuable plasma proteins like coagulation factors and immunoglobulins.[12][16]

-

Heat Shock Treatment: Albumin is remarkably stable at temperatures up to 60°C. This property is exploited in a purification method where serum, stabilized with agents like caprylic acid, is heated to precipitate and denature most other proteins, leaving albumin in solution.[12]

-

Genetic Engineering: The advent of recombinant DNA technology has enabled the production of human serum albumin in microbial (e.g., Pichia pastoris yeast) or plant-based systems, offering a source free from blood-borne pathogens.

These advancements have also facilitated a deeper understanding of HSA's structure and function. The complete 585-amino acid sequence was determined, and its three-dimensional, heart-shaped structure was solved by X-ray crystallography, revealing the domains responsible for its remarkable binding capacity.[1][2]

// Central Node hsa [label="Human Serum Albumin (HSA)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=12];

// Function Nodes oncotic [label="Oncotic Pressure\nRegulation", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; transport [label="Molecular Transport", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; buffer [label="Blood pH\nBuffering", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; antioxidant [label="Antioxidant Activity\n(ROS Scavenging)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"];

// Transport Sub-nodes sub_transport [label="Transports:", shape=plaintext, fontcolor="#202124"]; fatty_acids [label="Fatty Acids", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; hormones [label="Hormones\n(e.g., Thyroxine)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; drugs [label="Drugs\n(e.g., Warfarin)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; bilirubin [label="Bilirubin", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ions [label="Metal Ions\n(Ca²⁺, Zn²⁺)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges hsa -> oncotic [label="Maintains"]; hsa -> transport [label="Performs"]; hsa -> buffer [label="Contributes to"]; hsa -> antioxidant [label="Exhibits"];

// Invisible node for transport grouping transport_group [shape=point, width=0, height=0]; transport -> transport_group [arrowhead=none, style=dashed];

transport_group -> sub_transport [arrowhead=none, style=invis]; sub_transport -> fatty_acids [style=dashed, arrowhead=open]; sub_transport -> hormones [style=dashed, arrowhead=open]; sub_transport -> drugs [style=dashed, arrowhead=open]; sub_transport -> bilirubin [style=dashed, arrowhead=open]; sub_transport -> ions [style=dashed, arrowhead=open];

{rank=same; oncotic; transport; buffer; antioxidant;} } END_DOT Caption: Key Physiological Functions of Human Serum Albumin (HSA).

Quantitative Data Summary

The physical and chemical properties of HSA have been precisely characterized through decades of research.

| Property | Value | Reference(s) |

| Plasma Concentration | 35–50 g/L (3.5–5.0 g/dL) | [1][2][17] |

| Molecular Weight | ~66.5 kDa | [1] |

| Amino Acid Residues | 585 | [1][2] |

| Structure | Monomeric, globular protein | [1] |

| Synthesis Location | Liver | [3] |

| Serum Half-Life | Approximately 19-21 days | [1][2] |

| Isoelectric Point (pI) | ~4.7 - 4.9 | [10][11] |

Experimental Protocols

A. The Cohn Cold Ethanol Fractionation Process (Method 6)

This protocol is a foundational method for the large-scale isolation of albumin from human plasma. It relies on the sequential precipitation of protein fractions by adjusting physicochemical parameters.

Materials:

-

Pooled, cryo-poor human plasma

-

95% Ethanol, cooled to below 0°C

-

Acetate buffers for pH adjustment

-

Refrigerated centrifuge capable of maintaining -5°C

-

Temperature-controlled precipitation vessels

Methodology:

-

Cryoprecipitate Removal: Plasma is first thawed at 1-4°C to precipitate cryoglobulins (mostly Factor VIII and fibrinogen), which are removed by centrifugation. The resulting supernatant is the starting material.

-

Fraction I Precipitation: The cryo-poor plasma is cooled to -3°C. Cold ethanol is slowly added to a final concentration of 8-10% (v/v). The pH is adjusted to ~7.2. This precipitates Fraction I, which is rich in fibrinogen. The mixture is centrifuged at low temperature, and the supernatant is collected.[10]

-

Fraction II+III Precipitation: To the supernatant from the previous step, more cold ethanol is added to reach a concentration of 25% (v/v). The temperature is lowered to -5°C and the pH is adjusted to ~6.9. This precipitates Fractions II and III, containing immunoglobulins (gamma globulins). The precipitate is removed by centrifugation.[10]

-

Fraction IV Precipitation: The ethanol concentration of the resulting supernatant is adjusted to ~18% (v/v) by adding water or buffer, while the pH is brought to ~5.2. This step precipitates Fraction IV, containing alpha and beta globulins. The mixture is centrifuged and the supernatant, now highly enriched with albumin, is collected.[10]

-

Fraction V (Albumin) Precipitation: To the albumin-rich supernatant, the ethanol concentration is increased to 40% (v/v), and the pH is lowered to ~4.8, near albumin's isoelectric point. This causes the albumin (Fraction V) to precipitate.[10]

-

Purification and Formulation: The Fraction V paste is collected by centrifugation, re-dissolved, and further purified through techniques like diafiltration and sterile filtration to remove residual ethanol and other contaminants. It is then formulated to the desired concentration (e.g., 5% or 25%) for clinical use.

B. Chromatographic Purification of HSA

This protocol outlines a general, modern approach for purifying HSA, often used to achieve higher purity than fractionation alone.

Materials:

-

Plasma fraction (e.g., Cohn Fraction V paste or clarified plasma)

-

Ion-exchange chromatography column (e.g., Q-Sepharose, an anion exchanger)

-

Equilibration Buffer (e.g., 20 mM Tris-HCl, pH 8.0)

-

Elution Buffer (e.g., 20 mM Tris-HCl with a linear gradient of 0-0.5 M NaCl, pH 8.0)

-

Chromatography system (e.g., FPLC or HPLC)

-

SDS-PAGE equipment for purity analysis

Methodology:

-

Sample Preparation: The starting material (e.g., re-dissolved Fraction V) is clarified by centrifugation or filtration to remove particulates. The sample is then dialyzed against the Equilibration Buffer to ensure the correct pH and low ionic strength for binding.[18]

-

Column Equilibration: The anion-exchange column is equilibrated with several column volumes of Equilibration Buffer until the pH and conductivity of the outflow match the buffer.[18]

-

Sample Loading: The prepared sample is loaded onto the column. At pH 8.0, albumin is negatively charged and will bind to the positively charged anion-exchange resin. Most contaminant proteins with a higher isoelectric point will not bind and will be found in the flow-through fraction.[19]

-

Washing: The column is washed with Equilibration Buffer to remove any remaining unbound or weakly bound contaminants.[18]

-

Elution: A linear gradient of increasing salt concentration (using the Elution Buffer) is applied to the column. The chloride ions compete with the bound proteins for the charged sites on the resin. As the salt concentration increases, proteins are eluted based on the strength of their interaction. Albumin is typically eluted as a sharp peak.[19]

-

Analysis: Fractions are collected throughout the elution process. The protein content of each fraction is measured (e.g., by absorbance at 280nm), and the purity is assessed using SDS-PAGE. Fractions containing pure HSA are pooled.[18]

-

Final Formulation: The pooled, purified albumin is concentrated and formulated into a final buffer using ultrafiltration/diafiltration.

References

- 1. Human serum albumin - Wikipedia [en.wikipedia.org]

- 2. Structural and Biochemical Features of Human Serum Albumin Essential for Eukaryotic Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serum albumin - Wikipedia [en.wikipedia.org]

- 4. uniprot.org [uniprot.org]

- 5. Edwin Cohn and the Harvard Blood Factory [press.asimov.com]

- 6. The development of albumin solutions in the Second World War - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 8. Edwin Joseph Cohn - Wikipedia [en.wikipedia.org]

- 9. Edwin Joseph Cohn | Protein Chemistry, Biophysical Research & Isolation Techniques | Britannica [britannica.com]

- 10. Cohn process - Wikipedia [en.wikipedia.org]

- 11. Blood plasma fractionation - Wikipedia [en.wikipedia.org]

- 12. Overview of Albumin and Its Purification Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US4156681A - Process for isolating albumin from blood - Google Patents [patents.google.com]

- 14. ovid.com [ovid.com]

- 15. An overview of plasma fractionation - Burnouf - Annals of Blood [aob.amegroups.org]

- 16. crbgroup.com [crbgroup.com]

- 17. Human serum albumin - Wikiwand [wikiwand.com]

- 18. orochem.com [orochem.com]

- 19. Isolation and characterization of serum albumin from Camelus dromedarius - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Genetic Variants of Human Serum Albumin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the genetic variants of human serum albumin (HSA), focusing on their classification, functional implications, and the methodologies used for their identification and characterization. The information presented is intended to support research and development efforts in pharmacology, diagnostics, and personalized medicine.

Introduction to Human Serum Albumin and its Genetic Variants

Human serum albumin (HSA) is the most abundant protein in human plasma, playing a crucial role in maintaining oncotic pressure and transporting a wide variety of endogenous and exogenous substances, including hormones, fatty acids, and therapeutic drugs.[1][2] The gene encoding albumin is located on chromosome 4 and is composed of 15 exons.[1][3][4][5] To date, numerous genetic variants of HSA have been identified, resulting from nucleotide substitutions (mainly missense mutations), deletions, or insertions within the albumin gene.[1][4][5][6]

These variants can be broadly categorized into two main groups:

-

Alloalbumins (or Bisalbumins): These are variants that co-exist with the normal albumin in heterozygous individuals.[1][4][5] They are often detected as a double band on serum protein electrophoresis.[2] Most alloalbumins are not associated with any clinical disease.[1][4][5][6]

-

Congenital Analbuminemia (CAA): This is a rare autosomal recessive disorder characterized by the severe deficiency or complete absence of circulating albumin.[1][4][5][6] It results from mutations that lead to a premature stop in protein synthesis, such as nonsense mutations, frameshift mutations, or splicing defects.[1][4][5]

Data Presentation: Quantitative and Qualitative Effects of HSA Variants

The functional consequences of HSA variants are diverse, affecting ligand binding, protein stability, and in vivo half-life. The following tables summarize the characteristics of several known variants.

Table 1: Genetic Variants of Human Serum Albumin and their Functional Effects

| Variant Name | Amino Acid Change | Nucleotide Change | Functional Effects | References |

| Proalbumins | ||||

| Christchurch | Arg(-1) -> Gln | c.-1C>A | Almost complete absence of high-affinity Ni2+ binding; minor effects on Ca2+ and Zn2+ binding. | [4] |

| Lille | Arg(-2) -> His | c.-4C>A | Almost complete absence of high-affinity Ni2+ binding; minor effects on Ca2+ and Zn2+ binding. | [4] |

| Point Mutants | ||||

| Familial Dysalbuminemic Hyperthyroxinemia (FDH-T4) | Arg218 -> His | c.652A>C | High T4 binding; Low warfarin binding. Most common causal variant in Caucasians. | [4] |

| Naskapi | Lys372 -> Glu | c.1114A>G | Previously described in certain Amerindian tribes and Eti Turks. | [7][8] |

| Iowa City-1 | Asp365 -> Val | c.1093G>T | Second reported mutation at this position. | [7][8] |

| Bazzano | Frameshift | c.1738delA | Altered and truncated carboxyl-terminal sequence; variable expression (10-70% of total albumin). | [9] |

| Larino | His3 -> Tyr | c.7C>T | Variable expression (10-12% of total albumin). | [4][9] |

| Glycosylated Variants | ||||

| Casebrook | Asp494 -> Asn | c.1480G>A | N-glycosylated. | [4] |

| Redhill | Ala320 -> Thr | c.959C>A | N-glycosylated. | [4] |

Table 2: Impact of Selected HSA Variants on Ligand Binding

| Variant | Ligand | Change in Binding Affinity | Quantitative Data | References |

| FDH-T4 | Thyroxine (T4) | Increased | Association constant 65-fold greater than normal HSA. | [10] |

| FDH-T4 | Warfarin | Decreased | Low warfarin binding. | [4] |

| Proalbumin Christchurch | Nickel (Ni2+) | Decreased | Total suppression of binding. | [4] |

| Proalbumin Lille | Nickel (Ni2+) | Decreased | Almost complete absence of high-affinity binding. | [4] |

| Albumin A/Me | Warfarin | Decreased | Small, but statistically significant, reductions in warfarin binding. | [11] |

Experimental Protocols

Electrophoretic Analysis of Albumin Variants

Principle: Serum protein electrophoresis (SPEP) separates proteins based on their net charge, size, and shape.[12] Albumin variants with altered charge will migrate differently from the wild-type protein, often resulting in a split or broadened albumin band.

Methodology:

-

Sample Preparation: Dilute serum samples with an appropriate electrophoresis buffer (e.g., Tris-barbital buffer, pH 8.6).

-

Electrophoresis:

-

Apply the diluted serum to a support medium such as agarose gel or a capillary electrophoresis system.

-

Apply a constant voltage across the medium for a specified time to allow for protein separation.

-

-

Staining: Stain the gel with a protein-specific dye (e.g., Coomassie Brilliant Blue) to visualize the protein bands.

-

Densitometry: Quantify the relative amounts of each protein fraction by scanning the stained gel with a densitometer. Bisalbuminemia is typically identified by the presence of two distinct albumin peaks.

Mass Spectrometry for Variant Characterization

Principle: Mass spectrometry (MS) provides a highly accurate measurement of the molecular weight of the intact protein and its peptide fragments, enabling the precise identification of amino acid substitutions.

Methodology:

-

Sample Preparation:

-

Purify albumin from serum using methods like affinity chromatography or precipitation.[13]

-

For peptide mass fingerprinting, digest the purified albumin with a specific protease (e.g., trypsin).

-

-

Mass Analysis:

-

Intact Mass Analysis (Electrospray Ionization - ESI-MS): Infuse the purified, intact albumin into an ESI mass spectrometer to determine its precise molecular weight. A deviation from the expected mass of wild-type albumin (66.5 kDa) suggests a variant.[3][14]

-

Peptide Mass Fingerprinting (Matrix-Assisted Laser Desorption/Ionization - MALDI-MS or ESI-MS/MS): Analyze the tryptic digest of the albumin sample. The masses of the resulting peptides are compared to a theoretical digest of wild-type albumin. A peptide with a mass shift indicates the location of the mutation.

-

-

Tandem Mass Spectrometry (MS/MS): Select the variant peptide ion and subject it to fragmentation. The resulting fragment ion spectrum allows for the determination of the amino acid sequence of the peptide, thus confirming the exact nature of the substitution.

DNA Sequencing of the Albumin Gene

Principle: DNA sequencing is the definitive method for identifying the causative mutation at the genetic level.

Methodology:

-

DNA Extraction: Isolate genomic DNA from a blood sample of the individual.

-

Polymerase Chain Reaction (PCR): Amplify the 15 exons and flanking intron regions of the albumin gene using specific primers.

-

Sequencing:

-

Sequence the PCR products using the Sanger sequencing method or next-generation sequencing (NGS) platforms.

-

Automated fluorescent DNA sequencers are commonly used for this purpose.[11]

-

-

Sequence Analysis: Compare the obtained DNA sequence with the reference sequence of the human albumin gene to identify any nucleotide changes.

Visualization of Pathways and Workflows

FcRn-Mediated Recycling of Human Serum Albumin

The neonatal Fc receptor (FcRn) plays a critical role in maintaining the long half-life of albumin by rescuing it from intracellular degradation.[1][3][6] This recycling pathway is crucial for albumin homeostasis.

Caption: FcRn-mediated recycling pathway of human serum albumin.

Experimental Workflow for Characterization of a Novel Albumin Variant

This workflow outlines the systematic approach to identify and characterize a newly discovered albumin variant.

Caption: Workflow for identifying and characterizing a novel albumin variant.

Logical Classification of Human Serum Albumin Variants

This diagram illustrates the hierarchical classification of HSA genetic variants based on their molecular and clinical characteristics.

Caption: Classification of human serum albumin genetic variants.

Conclusion and Future Perspectives